4-Methoxy-N-(m-tolyl)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(m-tolyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a sulfonamide derivative, characterized by the presence of a methoxy group and a tolyl group attached to the benzenesulfonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(m-tolyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with m-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tolyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Various substituted derivatives of this compound.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
4-Methoxy-N-(m-tolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(m-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . Additionally, it can act as a dual-target inhibitor of tubulin and signal transducer and activator of transcription 3 (STAT3), affecting cell division and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(1-naphthyl)benzenesulfonamide: Similar structure but with a naphthyl group instead of a tolyl group.
4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with methyl groups instead of methoxy and tolyl groups
Uniqueness
4-Methoxy-N-(m-tolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and tolyl groups provide unique steric and electronic properties, making it a valuable compound for various applications .
Biological Activity
4-Methoxy-N-(m-tolyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and enzyme inhibition. This article explores the compound's biological properties, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C11H13N1O3S
- Molecular Weight : 239.29 g/mol
This compound features a methoxy group and a tolyl moiety attached to a benzenesulfonamide core, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HL-60 (acute promyelocytic leukemia)
- AGS (gastric adenocarcinoma)
The IC50 values for these cell lines range from 0.89 to 9.63 µg/mL, indicating potent activity. Notably, the compound was found to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential, which are critical pathways in cancer cell death .
2. Enzyme Inhibition
The sulfonamide moiety in this compound facilitates interactions with various enzymes. Studies have demonstrated its inhibitory effects on:
- α-Amylase
- β-Amylase
- α-Glucosidase
In vitro evaluations revealed that this compound exhibits stronger inhibitory effects against amylases compared to α-glucosidase, with IC50 values indicating effective enzyme inhibition (see Table 1 for details).
Enzyme | Compound | IC50 (µM) |
---|---|---|
α-Amylase | 9a | 37.3 |
9b | 16.8 | |
β-Amylase | 9a | 201.4 |
9b | 24.8 | |
α-Glucosidase | 9a | 12.4 |
9b | 15.6 |
Table 1: Inhibitory effects of selected sulfonamidochalcones on various enzymes .
Case Study: Anticancer Effects
In a recent study, a derivative of this compound demonstrated significant anticancer activity by targeting both STAT3 and tubulin pathways. The dual-target approach led to enhanced antitumor effects in vitro with IC50 values of approximately 1.35 µM against A549 cells and over 80% inhibition of tumor growth in xenograft models .
Case Study: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of sulfonamides similar to our compound. The results indicated that compounds with a sulfonamide group showed varying degrees of effectiveness against carbohydrate-hydrolyzing enzymes, highlighting the importance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C14H15NO3S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-4-3-5-12(10-11)15-19(16,17)14-8-6-13(18-2)7-9-14/h3-10,15H,1-2H3 |
InChI Key |
FOYUCEICQSGHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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